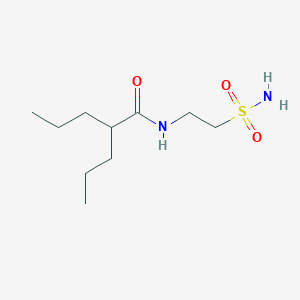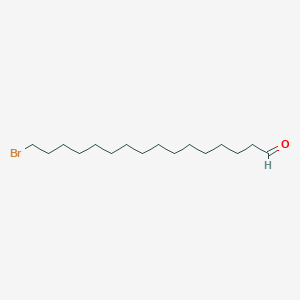![molecular formula C8H12O4 B12593582 (1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one CAS No. 874183-66-1](/img/structure/B12593582.png)
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one is a bicyclic compound with the molecular formula C7H10O5. This compound is characterized by its unique structure, which includes three hydroxyl groups and a ketone group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one can be achieved through several methods. One common approach involves the oxidation of suitable precursors under controlled conditions. For instance, starting from a bicyclic alcohol, selective oxidation can be performed using reagents like pyridinium chlorochromate (PCC) or Jones reagent to introduce the ketone functionality while preserving the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic processes using metal catalysts such as palladium or platinum can be employed to achieve high yields and purity. Additionally, continuous flow reactors can be utilized to enhance reaction efficiency and control.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone group into an alcohol, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
Applications De Recherche Scientifique
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one: Similar structure but with an additional oxygen atom in the ring.
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one: Contains two oxygen atoms in the bicyclic ring.
(1S,3S,5R)-6,8-dioxabicyclo[3.2.1]octan-3-ol: Features a hydroxyl group and two oxygen atoms in the ring.
Uniqueness
What sets (1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one apart is its specific arrangement of hydroxyl and ketone groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable for studying specific chemical and biological processes.
Propriétés
Numéro CAS |
874183-66-1 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one |
InChI |
InChI=1S/C8H12O4/c9-5-3-8(12)2-4(7(5)11)1-6(8)10/h4-5,7,9,11-12H,1-3H2/t4-,5-,7+,8-/m1/s1 |
Clé InChI |
SSGXGLVOIKMHST-HXOWADHMSA-N |
SMILES isomérique |
C1[C@@H]2C[C@](C1=O)(C[C@H]([C@H]2O)O)O |
SMILES canonique |
C1C2CC(C1=O)(CC(C2O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]](/img/structure/B12593502.png)


![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)
![Azuleno[2,1-b]thiophene, 2,9-dibromo-](/img/structure/B12593536.png)
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)

![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
boranyl](/img/structure/B12593576.png)

![3,3'-{4-[3-(Trifluoromethyl)phenyl]pyridine-2,6-diyl}dianiline](/img/structure/B12593605.png)

